4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide
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Description
4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
4-amino-N5-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide and its derivatives have been synthesized and characterized in various studies. For example, Hassan et al. (2014) synthesized related 5-Amino-N-aryl-1H-pyrazoles and pyrazolo[1,5-a]pyrimidine derivatives, characterized them, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan, Hafez, & Osman, 2014).
Fluorescent Ligands for Receptors
In the study by Lacivita et al. (2009), "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized. These compounds displayed high 5-HT(1A) receptor affinity and good fluorescence properties, useful for visualizing overexpressed receptors in cells by fluorescence microscopy (Lacivita et al., 2009).
Analogs for Selectivity Improvement
Raghupathi et al. (1991) researched 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine analogs to achieve improved selectivity at 5-HT1A serotonin receptors over alpha 1-adrenergic receptors (Raghupathi et al., 1991).
Synthesis of Novel Compounds
Abu‐Hashem et al. (2020) synthesized novel compounds using (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide as a precursor. These compounds were screened for COX-1/COX-2 inhibition, and analgesic and anti-inflammatory activities, showing significant activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Crystal and Molecular Structures
Trilleras et al. (2009) studied the isostructural nature of compounds including 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine. This study focused on the hydrogen bonding and electronic structure polarization of these compounds (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Potential PET Agent for Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, demonstrating its chemical yield, radiochemical purity, and specific activity (Wang, Gao, Xu, & Zheng, 2017).
properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-31-17-9-7-16(8-10-17)26-22(30)18-15-25-23(27-21(18)24)29-13-11-28(12-14-29)19-5-3-4-6-20(19)32-2/h3-10,15H,11-14H2,1-2H3,(H,26,30)(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPQPCHAVIDWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
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